molecular formula C32H32N2O4 B5019506 N-[2-methyl-4-[3-methyl-4-(2-phenoxypropanoylamino)phenyl]phenyl]-2-phenoxypropanamide

N-[2-methyl-4-[3-methyl-4-(2-phenoxypropanoylamino)phenyl]phenyl]-2-phenoxypropanamide

Cat. No.: B5019506
M. Wt: 508.6 g/mol
InChI Key: KUHULWQTDBRCJF-UHFFFAOYSA-N
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Description

N-[2-methyl-4-[3-methyl-4-(2-phenoxypropanoylamino)phenyl]phenyl]-2-phenoxypropanamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-[3-methyl-4-(2-phenoxypropanoylamino)phenyl]phenyl]-2-phenoxypropanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-[3-methyl-4-(2-phenoxypropanoylamino)phenyl]phenyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds.

Scientific Research Applications

N-[2-methyl-4-[3-methyl-4-(2-phenoxypropanoylamino)phenyl]phenyl]-2-phenoxypropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methyl-4-[3-methyl-4-(2-phenoxypropanoylamino)phenyl]phenyl]-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-methyl-4-[3-methyl-4-(2-phenoxypropanoylamino)phenyl]phenyl]-2-phenoxypropanamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[2-methyl-4-[3-methyl-4-(2-phenoxypropanoylamino)phenyl]phenyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O4/c1-21-19-25(15-17-29(21)33-31(35)23(3)37-27-11-7-5-8-12-27)26-16-18-30(22(2)20-26)34-32(36)24(4)38-28-13-9-6-10-14-28/h5-20,23-24H,1-4H3,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHULWQTDBRCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3)C)NC(=O)C(C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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